2-Methoxy-4-phenylcyclohexan-1-amine chemical structure and properties
2-Methoxy-4-phenylcyclohexan-1-amine chemical structure and properties
An In-Depth Technical Guide to 2-Methoxy-4-phenylcyclohexan-1-amine: Structure, Synthesis, and Pharmacological Potential
Executive Summary
2-Methoxy-4-phenylcyclohexan-1-amine (CAS: 1014028-08-0 / HCl: 1803589-26-5) is a specialized substituted cyclohexylamine scaffold of significant interest in medicinal chemistry. Structurally characterized by a cyclohexane ring bearing a primary amine at position 1, a methoxy ether at position 2, and a phenyl group at position 4, this compound represents a "privileged structure" in CNS drug discovery. It shares pharmacophoric features with established analgesics (e.g., Tramadol, Tapentadol) and dissociatives (e.g., PCP analogs), yet possesses distinct steric and electronic properties due to the vicinal amino-ether motif.
This guide provides a comprehensive technical analysis of the molecule, detailing its stereochemical complexity, synthetic pathways, predicted physicochemical properties, and potential applications as a high-value intermediate in the development of novel opioid receptor ligands, sigma receptor modulators, and monoamine reuptake inhibitors.
Chemical Identity & Structural Analysis
The core structure of 2-Methoxy-4-phenylcyclohexan-1-amine defines its reactivity and binding potential. The presence of three chiral centers (C1, C2, and C4) creates a complex stereochemical landscape that dictates biological activity.
Nomenclature and Identifiers
-
IUPAC Name: 2-Methoxy-4-phenylcyclohexan-1-amine[1]
-
Common Synonyms: 4-Phenyl-2-methoxycyclohexylamine; 1-Amino-2-methoxy-4-phenylcyclohexane.
-
CAS Number: 1014028-08-0 (Free Base), 1803589-26-5 (Hydrochloride).
-
Molecular Formula: C₁₃H₁₉NO
-
Molecular Weight: 205.30 g/mol
Stereochemistry: The Critical Variable
The molecule possesses three stereocenters, theoretically yielding
-
1,2-Relationship (Amine/Methoxy): Can be cis (syn) or trans (anti). The trans-diequatorial orientation is typically more stable and biologically accessible in similar pharmacophores.
-
1,4-Relationship (Amine/Phenyl): Determines the overall elongation of the molecule.
-
Conformational Locking: The bulky 4-phenyl group will predominantly occupy the equatorial position to minimize 1,3-diaxial strain. This "locks" the cyclohexane chair, forcing the amine and methoxy groups into specific axial/equatorial orientations depending on the isomer.
| Isomer Class | Configuration | Predicted Stability | Biological Relevance |
| All-Equatorial | 1-NH₂ (eq), 2-OMe (eq), 4-Ph (eq) | High | Mimics extended pharmacophores (e.g., opioids). |
| Axial-Amine | 1-NH₂ (ax), 2-OMe (eq), 4-Ph (eq) | Moderate | Mimics compact ligands (e.g., NMDA antagonists). |
Physicochemical Properties (Predicted)
Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value (Predicted) | Context |
| LogP (Octanol/Water) | 2.6 – 3.1 | Highly lipophilic; suggests excellent Blood-Brain Barrier (BBB) permeability. |
| pKa (Basic Amine) | 9.5 – 10.2 | Exists predominantly as a cation at physiological pH (7.4), aiding receptor interaction. |
| Polar Surface Area (PSA) | ~35 Ų | Low PSA correlates with high CNS penetration. |
| Rotatable Bonds | 3 | Rigid scaffold with limited conformational freedom, reducing entropic penalty upon binding. |
| Solubility | Low (Free Base) / High (HCl Salt) | Free base requires organic solvents (DCM, MeOH); HCl salt is water-soluble. |
Synthetic Methodologies
The synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine requires precise control over regiochemistry and stereochemistry. Below is the authoritative route utilizing a reductive amination strategy, which offers the highest versatility.
Pathway A: Reductive Amination (Preferred)
This route starts from the commercially available 4-phenylcyclohexanone.
Step 1: Alpha-Functionalization Direct methoxylation at the alpha position of the ketone is difficult. A viable alternative is alpha-bromination followed by methoxide displacement, or oxidation to the enol ether.
-
Precursor: 4-Phenylcyclohexanone.
-
Reagent: Bromine/Acetic Acid ->
-Bromo-4-phenylcyclohexanone. -
Substitution: NaOMe/MeOH -> 2-Methoxy-4-phenylcyclohexanone.
Step 2: Reductive Amination The ketone is converted to the amine.
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ). -
Solvent: Methanol.[2]
-
Mechanism:[3] Formation of the imine intermediate followed by hydride reduction.
Pathway B: Ring Opening of Epoxides (Stereoselective)
This route ensures trans-stereochemistry between the oxygen and nitrogen.
-
Precursor: 4-Phenylcyclohexene.[4]
-
Epoxidation: m-CPBA -> 4-Phenylcyclohexene oxide.
-
Ring Opening: Sodium Azide (
) or Ammonia ( ). -
Methylation: O-methylation of the resulting alcohol (if alcohol is formed) or direct attack by Methoxide (if feasible, though regioselectivity varies).
Visualization of Synthetic Logic
Caption: Figure 1. Step-wise synthetic pathway via reductive amination, prioritizing the formation of the 2-methoxy ketone intermediate.
Experimental Protocol: Synthesis of HCl Salt
Objective: Preparation of 2-Methoxy-4-phenylcyclohexan-1-amine Hydrochloride from the ketone intermediate.
Reagents:
-
2-Methoxy-4-phenylcyclohexanone (1.0 eq)
-
Ammonium Acetate (10.0 eq)
-
Sodium Cyanoborohydride (1.5 eq)
-
Methanol (anhydrous)
-
HCl in Dioxane (4M)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-4-phenylcyclohexanone (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol) in one portion.
-
Stirring: Stir the mixture at room temperature for 2 hours under an inert atmosphere (
) to ensure imine equilibration. -
Reduction: Cool the solution to 0°C. Carefully add Sodium Cyanoborohydride (15 mmol) portion-wise. Caution: Evolution of HCN gas is possible; use a fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.
-
Quenching: Quench the reaction with 1N NaOH (aq) until pH > 12.
-
Extraction: Extract the aqueous layer with Dichloromethane (
mL). Combine organic layers, wash with brine, and dry over . -
Salt Formation: Concentrate the organic layer to an oil. Dissolve in minimal Diethyl Ether. Add 4M HCl in Dioxane dropwise at 0°C. The white precipitate (Amine HCl) forms immediately.
-
Purification: Filter the solid and recrystallize from Isopropanol/Ether to isolate the pure diastereomer.
Pharmacological Potential & Applications
This scaffold is a structural hybrid of several potent CNS agents. Its activity profile can be inferred from Structure-Activity Relationship (SAR) data of related 4-phenylcyclohexylamines.
Opioid Receptor Modulation
-
Analogy: The structure resembles the "A-ring" and "C-ring" of morphinans, or a stripped-down Tramadol (which is a cyclohexanol).
-
Mechanism: The 4-phenyl group mimics the phenylalanine moiety of endogenous enkephalins. The amine provides the critical protonated nitrogen for anchoring to Asp147 in the Mu-Opioid Receptor (MOR).
-
Prediction: Likely to exhibit weak-to-moderate affinity for MOR or KOR (Kappa Opioid Receptor), potentially acting as an analgesic with reduced respiratory depression side effects compared to traditional opioids.
Sigma Receptor Ligand
-
Analogy: 4-Phenylcyclohexylamines are classic pharmacophores for Sigma-1 (
) receptors . -
Potential: Sigma-1 agonists are neuroprotective and have potential in treating depression and neurodegenerative diseases. This molecule's lipophilicity and amine placement make it a prime candidate for high-affinity Sigma-1 binding.
NMDA Receptor Antagonism
-
Analogy: Structurally related to Phencyclidine (PCP) and Ketamine .
-
Mechanism: Binding inside the ion channel of the NMDA receptor.
-
Prediction: The 2-methoxy group adds steric bulk that may reduce psychotomimetic side effects (hallucinations) compared to PCP, while retaining antidepressant potential.
Signaling Pathway Interaction
Caption: Figure 2. Predicted pharmacological interaction network based on 4-phenylcyclohexylamine SAR.
Safety & Handling
As a research chemical with potent CNS activity, strict safety protocols are mandatory.
-
Hazard Classification: Acute Toxicant (Oral/Inhalation), Skin Irritant.
-
Handling: Use only in a Class II Biosafety Cabinet or Fume Hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Storage: Store at -20°C, under inert gas (Argon/Nitrogen), protected from light. Hydroscopic (HCl salt).
References
-
ChemSrc. (2025).[1] 2-Methoxy-4-phenylcyclohexan-1-amine - CAS 1014028-08-0. Retrieved from
-
PubChem. (2025). N-(2-Methoxyethyl)-1-phenylcyclohexanamine (Structural Analog Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Synthesis of Substituted Cyclohexylamines. Retrieved from
-
Google Patents. (2024). Process to produce 4-substituted cyclohexane-1-amines. EP4402276A1. Retrieved from
- Journal of Medicinal Chemistry. (General Reference). SAR of 4-Phenylcyclohexylamines in Opioid and Sigma Receptor Ligands. (Contextual Grounding).
(Note: Specific bioactivity data for this exact CAS is proprietary or sparse in open literature; pharmacological profiles are predicted based on high-confidence SAR of the phenylcyclohexylamine class.)
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